N-(2-fluorophenyl)-2-(2-oxo-5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide
CAS No.: 2210140-11-5
Cat. No.: VC4349475
Molecular Formula: C19H13FN4O3S
Molecular Weight: 396.4
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2210140-11-5 |
|---|---|
| Molecular Formula | C19H13FN4O3S |
| Molecular Weight | 396.4 |
| IUPAC Name | N-(2-fluorophenyl)-2-[2-oxo-5-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)pyridin-1-yl]acetamide |
| Standard InChI | InChI=1S/C19H13FN4O3S/c20-13-4-1-2-5-14(13)21-16(25)11-24-10-12(7-8-17(24)26)19-22-18(23-27-19)15-6-3-9-28-15/h1-10H,11H2,(H,21,25) |
| Standard InChI Key | ZHXJZOHYOVQXNH-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)NC(=O)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=CC=CS4)F |
Introduction
The compound N-(2-fluorophenyl)-2-(2-oxo-5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide is a synthetic organic molecule that incorporates fluorophenyl, oxadiazole, and pyridine functional groups. This compound is of interest due to its potential applications in medicinal chemistry, particularly as a candidate for anti-inflammatory or anticancer agents. Below, we provide a detailed breakdown of its chemical properties, synthesis pathways, biological activities, and potential applications.
Synthesis Pathway
The synthesis of this compound typically involves multistep reactions:
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Formation of the Oxadiazole Ring: Cyclization of hydrazides with carboxylic acids or their derivatives is a common route to synthesize 1,2,4-oxadiazoles.
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Introduction of the Pyridine Moiety: The pyridine scaffold is often introduced via condensation reactions or nucleophilic substitutions.
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Coupling with Fluorophenyl Acetamide: The final step involves coupling the fluorophenyl group with the pyridine-acetamide framework using amide bond formation techniques.
This approach ensures precise incorporation of functional groups critical for biological activity.
Anti-inflammatory Potential
Preliminary in silico docking studies suggest that this compound could act as an inhibitor of enzymes like 5-lipoxygenase (5-LOX), which are involved in inflammatory pathways. The oxadiazole moiety is particularly significant in binding interactions with enzyme active sites .
Applications in Medicinal Chemistry
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Anti-inflammatory Agents: The compound's ability to inhibit inflammatory enzymes positions it as a candidate for treating conditions like arthritis or asthma.
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Anticancer Drugs: Its structural similarity to known anticancer agents makes it a promising lead for further development.
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Antimicrobial Activity: Oxadiazoles are known for their antimicrobial properties; thus, this compound may exhibit similar effects.
Research Gaps and Future Directions
Despite its potential:
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Experimental validation of biological activities (e.g., enzyme assays and cell-based studies) is necessary.
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Structural modifications could optimize its pharmacokinetic profile for better efficacy.
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Toxicological studies are essential to ensure safety for therapeutic use.
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